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Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of the δ-opioid receptor (DOR)

agonist, AR-M 1000390, with other notable DOR agonists: SNC-80, [D-Ala², D-Leu⁵]-

enkephalin (DADLE), and [D-Pen², D-Pen⁵]-enkephalin (DPDPE). The data presented is

compiled from various in vitro studies to offer a comprehensive overview of their binding

affinities and functional potencies.

Comparative Analysis of Receptor Binding and
Functional Potency
The following tables summarize the binding affinities (Ki or IC50) and functional potencies

(EC50) of AR-M 1000390 and its alternatives at the human δ, µ, and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinity
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Compound

δ-Opioid
Receptor
(Ki/IC50,
nM)

µ-Opioid
Receptor
(Ki/IC50,
nM)

κ-Opioid
Receptor
(Ki/IC50,
nM)

Selectivity
(µ/δ)

Selectivity
(κ/δ)

AR-M

1000390

0.87 ± 0.23

(IC50)[1]

3800 ± 172

(IC50)[1]

7470 ± 606

(IC50)[1]
~4368 ~8586

SNC-80 ~1-2 (Ki)[2]

495-fold

lower affinity

than δ[3]

248-fold

lower affinity

than δ[3]

~495 ~248

DADLE 1.3 ± 0.2 (Ki)
12.3 ± 1.5

(Ki)

1330 ± 150

(Ki)
~9.5 ~1023

DPDPE 1.4 (Ki)[2] >1000 (Ki)[4] >1000 (Ki)[4] >714 >714

Table 2: Functional Potency in cAMP Inhibition Assays

Compound
δ-Opioid Receptor (EC50,
nM)

Efficacy

AR-M 1000390 7.2 ± 0.9[1] Full Agonist

SNC-80 6.3 ± 0.1[5] Full Agonist[6]

DADLE 0.2 - 1.0 Full Agonist

DPDPE 5.2[2] Partial to Full Agonist[6]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for δ-opioid receptor

activation and the general workflows for the experimental protocols described below.
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δ-Opioid Receptor Signaling Pathway
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Experimental Assay Workflows

Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound for the

δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

1. Materials and Reagents:

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK293) cells stably expressing the human δ-opioid receptor.

Radioligand: [³H]-naltrindole (a high-affinity δ-opioid receptor antagonist).

Unlabeled Ligands: AR-M 1000390, SNC-80, DADLE, DPDPE, and a non-selective opioid

antagonist (e.g., naloxone) for determining non-specific binding.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid.

Scintillation counter.

2. Procedure:

Membrane Preparation:

Culture CHO or HEK293 cells stably expressing the human δ-opioid receptor to

confluency.

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with

protease inhibitors).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

Wash the membrane pellet with binding buffer and resuspend to a final protein

concentration of 0.2-0.5 mg/mL.

Competition Binding Assay:

In a 96-well plate, add the following to each well in triplicate:

Binding buffer.

A fixed concentration of [³H]-naltrindole (typically at its Kd value, e.g., ~0.1-0.5 nM).

Increasing concentrations of the unlabeled competitor ligand (AR-M 1000390 or

alternatives).

For total binding wells, add buffer instead of the competitor.

For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

Filtration and Measurement:

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

Wash the filters multiple times with ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding) by non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a δ-opioid receptor agonist to inhibit the

production of cyclic AMP (cAMP) stimulated by forskolin.

1. Materials and Reagents:

Cell Line: CHO or HEK293 cells stably expressing the human δ-opioid receptor.

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).

Forskolin: An adenylyl cyclase activator.

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP

degradation.

Test Compounds: AR-M 1000390, SNC-80, DADLE, and DPDPE.

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g.,

HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

Cell Culture and Plating:
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Culture the cells in appropriate flasks until they reach 80-90% confluency.

Seed the cells into 96-well or 384-well plates at an optimized density and allow them to

adhere overnight.

Assay Protocol:

Wash the cells with serum-free medium or a suitable assay buffer.

Pre-incubate the cells with IBMX (e.g., 0.5 mM) for a short period (e.g., 15-30 minutes) at

37°C.

Add varying concentrations of the test agonists (AR-M 1000390 or alternatives) to the

wells.

Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the

basal control.

Incubate the plate for 15-30 minutes at 37°C.

cAMP Measurement:

Lyse the cells according to the instructions of the chosen cAMP assay kit.

Measure the intracellular cAMP concentration using the detection reagents provided in the

kit and a suitable plate reader.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each

agonist concentration.

Plot the percentage of inhibition against the logarithm of the agonist concentration.

Determine the EC50 value (the concentration of the agonist that produces 50% of the

maximal inhibition) by non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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